STS-135

説明

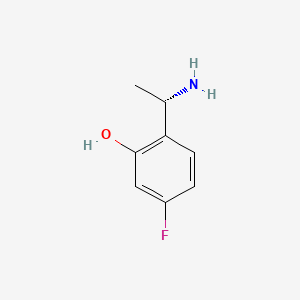

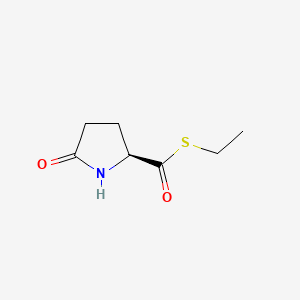

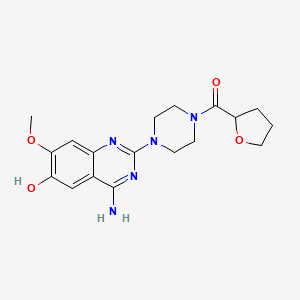

“N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide” is also known as 5F-APINACA or 5F-AKB-48 . It is a synthetic cannabinoid that acts as a ligand to cannabinoid receptors . It is a third-generation synthetic cannabinoid .

Molecular Structure Analysis

The molecular formula of this compound is C23H30FN3O . It has an indole core structure and a substituted indole base. The base is substituted with a fluoropentyl chain .Chemical Reactions Analysis

When incubated with hepatocytes, it undergoes oxidation, hydrolysis, and glucuronidation, resulting in 29 metabolites, with monohydroxy STS-135 (M25) and dihydroxy this compound (M21) being the predominant metabolites .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 584.9±30.0 °C at 760 mmHg, and a flash point of 307.6±24.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .科学的研究の応用

カンナビミメティック薬剤

STS-135は、カンナビノイドの効果を模倣するデザイナードラッグとして知られています。 合成カンナビノイドであるAM2201に類似したフルオロペンチルインドール構造と、末梢CB2受容体への親和性を高める可能性のあるアダマンチルカルボキサミド基を特徴としています .

ハーブブレンド成分

ハーブブレンドに含まれていることが報告されており、このような製品の使用者によって求められる精神活性効果に寄与していると考えられます .

代謝に関する研究

ヒト肝臓ミクロソームからのthis compoundのin vitro代謝を評価した研究が少なくとも1つあり、これにより、その薬物動態とヒトの健康への潜在的な影響を理解することができます .

酵素ステロイドスルファターゼ阻害

This compoundとは直接の関係はありませんが、酵素ステロイドスルファターゼ (STS) は、ホルモン依存性癌の治療標的です。 この酵素の阻害剤に関する研究は、類似の機能を持つ関連化合物の開発に役立つ可能性があります .

Safety and Hazards

作用機序

Target of Action

STS-135 acts as a potent full agonist of both CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

This compound interacts with its targets, the CB1 and CB2 receptors, by mimicking the action of endogenous cannabinoids. This interaction results in the activation of these receptors, leading to a series of downstream effects .

Biochemical Pathways

The activation of CB1 and CB2 receptors by this compound affects various biochemical pathways. Many genes responsible for regulating the production and metabolism of reactive oxygen species (ROS) were found to be significantly altered in the presence of this compound . Additionally, several genes encoding matrix and metalloproteinases involved in extracellular matrix (ECM) remodeling were significantly up-/down-regulated following exposure to this compound .

Result of Action

The activation of CB1 and CB2 receptors by this compound leads to a shift in biological and metabolic homeostasis. This is due to increased regulation in cellular antioxidants, ROS production, and tissue remodeling . These changes indicate that exposure to this compound may lead to pathophysiological damage or potential carcinogenesis in tissues .

生化学分析

Biochemical Properties

STS-135 interacts with CB1 and CB2 receptors as a full agonist . The adamantyl group has been shown to be a CB1 selective agonist, and the adamantyl carboxamide group may have an increased affinity for the peripheral CB2 receptor .

Cellular Effects

Synthetic cannabinoids like this compound generally influence cell function by interacting with cannabinoid receptors, which are involved in various cell signaling pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with CB1 and CB2 receptors . As a full agonist, it can activate these receptors, potentially leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

Synthetic cannabinoids like this compound are typically stable and do not degrade quickly .

Dosage Effects in Animal Models

Synthetic cannabinoids like this compound can have varying effects at different dosages, including potential toxic or adverse effects at high doses .

Metabolic Pathways

Synthetic cannabinoids like this compound are typically metabolized in the liver .

Transport and Distribution

Synthetic cannabinoids like this compound are typically lipophilic and can cross cell membranes easily .

Subcellular Localization

Synthetic cannabinoids like this compound can interact with cannabinoid receptors, which are typically found on the cell membrane .

特性

IUPAC Name |

N-(1-adamantyl)-1-(5-fluoropentyl)indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FN2O/c25-8-4-1-5-9-27-16-21(20-6-2-3-7-22(20)27)23(28)26-24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,16-19H,1,4-5,8-15H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYHGVCHRRXECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CN(C5=CC=CC=C54)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725427 | |

| Record name | STS 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354631-26-7 | |

| Record name | 1-(5-Fluoropentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354631-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STS-135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STS 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STS-135 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6917946XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)

![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B565984.png)